molecular formula C13H26N2O2 B1288541 tert-Butyl (1-isopropylpiperidin-4-yl)carbamate CAS No. 534595-37-4

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate

Cat. No. B1288541
M. Wt: 242.36 g/mol
InChI Key: SYXBLASQKPONBN-UHFFFAOYSA-N
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Description

The compound tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is a chemical entity that can be used as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related tert-butyl carbamate derivatives. These derivatives are often used as intermediates in the synthesis of pharmaceuticals and other organic molecules due to their protective group properties and reactivity.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives typically involves the protection of amines using tert-butyl carbamates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid, behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Similarly, the synthesis of tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate involves a one-pot, two-step telescoped sequence starting from readily available materials . These methods highlight the versatility of tert-butyl carbamate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to a carbamate moiety, which can be further substituted with various functional groups. The presence of the tert-butyl group provides steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. For instance, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate involves specific substituents that are important for its role as an intermediate in the synthesis of biologically active compounds .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as intermediates in the synthesis of amines, as demonstrated by the use of N-tert-butanesulfinyl imines for the asymmetric synthesis of amines . The tert-butyl group can also be involved in neighboring group participation, as seen in the synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, where the Boc group assists in the chiral inversion step mediated by thionyl chloride10.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The tert-butyl group imparts a degree of hydrophobicity and steric hindrance, which can affect solubility, boiling point, and reactivity. The carbamate group is a functional group that can engage in hydrogen bonding, influencing the compound's solubility in polar solvents. The substituents attached to the carbamate nitrogen can further modify these properties, tailoring the compound for specific applications in synthesis 10.

Scientific Research Applications

1. Crystal Structure Studies

Baillargeon et al. (2017) explored the crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate compounds. They found that in the crystals of these diacetylenes, molecules link via a bifurcated N-H⋯O hydrogen bond and C-X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

2. Synthesis of Biologically Active Compounds

Tang et al. (2014) conducted a study on the synthesis of (R)-tert-butyl carbamate as an intermediate in the natural product jaspine B, known for its cytotoxic activity against human carcinoma cell lines. The compound was synthesized from L-Serine through a multi-step process (Tang et al., 2014).

3. Metalation and Alkylation Studies

Sieburth et al. (1996) examined tert-butyl carbamate derivatives for their capacity to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles. This process was found to be efficient and significant for the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).

4. Synthetic Method Optimization

Zhao et al. (2017) reported the synthesis of tert-butyl carbamate as an important intermediate in various biologically active compounds, including omisertinib (AZD9291). They developed a rapid synthetic method and optimized it to achieve a high total yield (Zhao et al., 2017).

5. Synthesis of Protease Inhibitors

Ghosh et al. (2017) described the enantioselective syntheses of tert-butyl carbamate derivatives as building blocks for novel protease inhibitors. They utilized asymmetric syn- and anti-aldol reactions to set stereogenic centers, converting them into potent β-secretase inhibitors (Ghosh et al., 2017).

6. Photocatalyzed Amination Processes

Wang et al. (2022) highlighted the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate. This process established a new pathway for assembling a range of 3-aminochromones under mild conditions, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).

properties

IUPAC Name

tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXBLASQKPONBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609859
Record name tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate

CAS RN

534595-37-4
Record name tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g Piperidin-4-yl-carbamic acid tert-butyl ester in 15 mL methanol, 7.34 mL acetone, 3.14 g Na(CN)BH3 and 0.3 mL acetic acid were added. After stirring for 16 h at room temperature the solvent was removed under reduced pressure and the residue was partitioned between 30 mL water and 30 mL ethyl acetate. The organic layer was washed with saturated Na2CO3 solution, water and then dried over Na2SO4. The solvent was removed under reduced pressure to give the product as a white solid. Yield: 4.8 g MS (ES+): m/e=243.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Na(CN)BH3
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

t-Butyl-piperidin-4-ylcarbamate (3 g, 15 mmol) obtained in Preparation Example 2-ii was dissolved in methanol (30 ml) in a 100 ml vessel, and acetone (7.70 ml, 105 mmol) and acetic acid (0.45 ml, 7.5 mmol) were added thereto while stirring. To the resulting mixture, NaCNBH3 (1.88 mg, 30 mmol) was added dropwise in 4-divided portions and reacted for 18 hrs. After the completion of reaction, ice water was poured to the reaction product while stirring, and the resulting mixture was extracted with ethyl acetate. The organic layer was separated, washed with an aqueous sodium bicarbonate solution and brine in order, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 2.644 g of the title compound as a white solid (yield 73.3%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
1.88 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
73.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Mochizuki, T Nagata, H Kanno, M Suzuki… - Bioorganic & medicinal …, 2011 - Elsevier
We have been researching orally active factor Xa inhibitor for a long time. We explored the new diamine linker using effective ligands to obtain a new attractive original scaffold 2-…
Number of citations: 15 www.sciencedirect.com

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